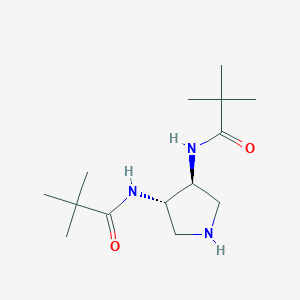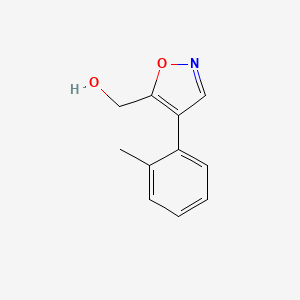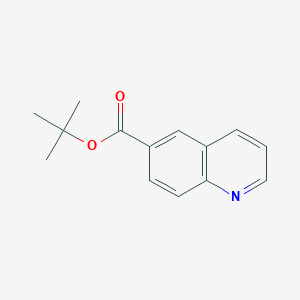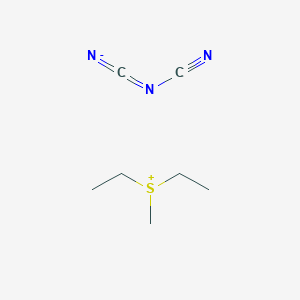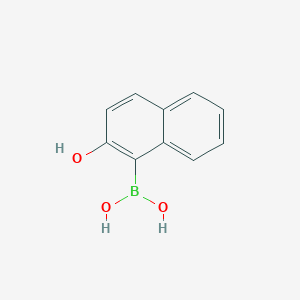
(2-Hydroxynaphthalen-1-yl)boronic acid
Descripción general
Descripción
“(2-Hydroxynaphthalen-1-yl)boronic acid” is a chemical compound with the CAS Number: 898257-48-2 and a molecular weight of 187.99 . It is also known as 2-hydroxy-1-naphthylboronic acid .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H9BO3 . The InChI Code is 1S/C10H9BO3/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6,12-14H .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a predicted boiling point of 434.2±47.0 °C and a predicted density of 1.35±0.1 g/cm3 . The pKa is predicted to be 8.36±0.30 .Aplicaciones Científicas De Investigación
Analytical Applications
Spectrophotometric Determination of Boron : A method using 1-(2,3,4-Trihydroxybenzylideneamino)-8-hydroxynaphthalene-3,6-disulfonic acid (THBA) in conjunction with boron has been developed for the spectrophotometric determination of boron in plants. This method exploits the color reaction of THBA with boron to form a complex, enhancing the detection sensitivity and reliability in boron analysis in plant samples (Zaijun et al., 2005).
Detection in Ceramic Materials : The compound is used in a spectrophotometric method for boron determination in ceramic materials. The color reaction between boron and the reagent forms a complex that facilitates the sensitive and selective detection of boron (Zaijun et al., 2001).
Chemical Synthesis and Catalysis
Formation of Dibenzoxanthenes and Calixarenes : The compound undergoes acid-catalyzed ring opening in the presence of trifluoroacetic acid and 2-naphthol, leading to the formation of dibenzoxanthenes, diarylmethanes, and calixarenes. This demonstrates its utility in synthesizing complex organic structures (Gazizov et al., 2015).
Boronic Acid Catalysis : Boronic acids, including (2-Hydroxynaphthalen-1-yl)boronic acid, are increasingly recognized for their utility as catalysts in various organic reactions. They are used for the activation of hydroxy functional groups, enabling transformations into useful products under mild conditions. This catalytic application highlights the versatility and efficiency of boronic acids in organic synthesis (Hall, 2019).
Photophysical and Photoelectronic Applications
- Synthesis and Luminescent Study : The compound's photophysical properties have been explored for potential photoelectronic applications. Its luminescent properties make it suitable for use in light-emitting layers of light-emitting devices (Rho et al., 2006).
Biochemical and Molecular Applications
- DNA-binding Property : An oxovanadium(IV) complex with an in situ generated lactone ligand from this compound has been synthesized. Its DNA-binding properties with calf thymus DNA (CT-DNA) have been investigated, demonstrating the potential of such complexes in biochemical and molecular studies (Li et al., 2010).
Safety and Hazards
The safety information for “(2-Hydroxynaphthalen-1-yl)boronic acid” includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
(2-hydroxynaphthalen-1-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BO3/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6,12-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVCCKPVARLVLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=CC=CC=C12)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717262 | |
| Record name | (2-Hydroxynaphthalen-1-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898257-48-2 | |
| Record name | (2-Hydroxynaphthalen-1-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B1506754.png)
![ethyl 4-[(1S)-1-amino-2,2,2-trifluoroethyl]benzoate](/img/structure/B1506757.png)
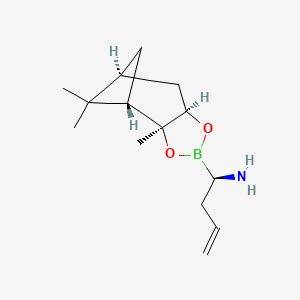
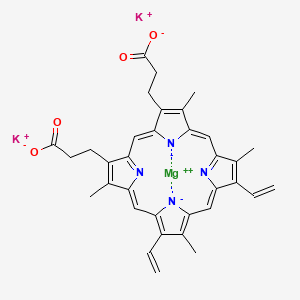
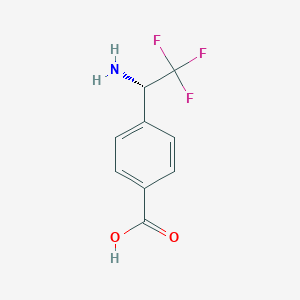
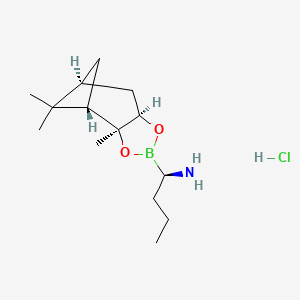

![3H-Pyrazolo[4,3-B]pyridine](/img/structure/B1506785.png)
